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Compound of Interest

Compound Name: Eed226

Cat. No.: B15603109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The targeting of epigenetic regulators has emerged as a promising frontier in oncology. Within

this landscape, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have garnered

significant attention. This guide provides a comparative overview of the clinical and preclinical

progress of Embryonic Ectoderm Development (EED) inhibitors, with a primary focus on

MAK683, and its alternatives, including other EED inhibitors and direct inhibitors of the catalytic

subunit of PRC2, EZH2.

Mechanism of Action: EED vs. EZH2 Inhibition
PRC2 is a multi-protein complex essential for maintaining gene silencing and cellular identity

through the methylation of histone H3 on lysine 27 (H3K27). The core components of PRC2

include EZH2, the catalytic subunit, SUZ12, and EED. EED plays a crucial role by binding to

the trimethylated H3K27 (H3K27me3) mark, which allosterically activates EZH2 and promotes

the propagation of the repressive mark.

EED inhibitors, such as MAK683, function as allosteric inhibitors. They bind to the H3K27me3-

binding pocket of EED, preventing its interaction with EZH2 and thereby inhibiting the catalytic

activity of the entire PRC2 complex.[1] This mechanism is distinct from that of EZH2 inhibitors,

which directly target the catalytic site of the EZH2 subunit, competing with the methyl donor S-

adenosylmethionine (SAM).
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PRC2 signaling and points of inhibition.

Preclinical Performance: A Comparative Look
The preclinical efficacy of EED and EZH2 inhibitors has been evaluated in various cancer cell

lines and animal models. The following tables summarize key in vitro and in vivo data for

MAK683 and its comparators. It is important to note that direct comparisons of IC50 and tumor

growth inhibition values should be made with caution due to variations in experimental

conditions across different studies.

In Vitro Anti-proliferative Activity (IC50)
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Compound Target Cell Line
EZH2
Status

IC50 (nM) Reference

MAK683 EED WSU-DLCL2
Y641F

Mutant
1.153 [2]

HeLa Wild-Type

1.014

(H3K27me3

reduction)

[2]

EED226 EED WSU-DLCL2
Y641F

Mutant
35.86 [2]

Tazemetostat

(EPZ6438)
EZH2 WSU-DLCL2

Y641F

Mutant
14.86 [2]

HeLa Wild-Type

22.47

(H3K27me3

reduction)

[2]

Fuji (Synovial

Sarcoma)
Wild-Type 150 [3]

HS-SY-II

(Synovial

Sarcoma)

Wild-Type 520 [3]

APG-5918 EED
LNCaP

(Prostate)
Wild-Type 10.16 [4]

22RV1

(Prostate)
Wild-Type 70.32 [4]

HuT102 (T-

Cell

Lymphoma)

Not Specified 100 [5]

ORIC-944 EED
Biochemical

Assay
N/A 0.106 (EC50) [6]

EEDi-5285 EED
Pfeiffer

(Lymphoma)
Mutant 0.02 [7][8]
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KARPAS-422

(Lymphoma)
Mutant 0.5 [7][8]

BR-001 EED
Biochemical

Assay
N/A 4.5 [9]

In Vivo Efficacy in Xenograft Models
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Compound Target
Xenograft
Model

Dosing

Tumor
Growth
Inhibition
(TGI) /
Outcome

Reference

MAK683 EED
KARPAS-422

(Lymphoma)

Not specified

in provided

abstracts

Tumor

regression
[10]

Tazemetostat EZH2
OCI-LY19

(Lymphoma)

125 or 500

mg/kg BID

Dose-

dependent

TGI

[11]

SU-DHL-5

(Lymphoma)

125 or 500

mg/kg BID

Dose-

dependent

TGI

[11]

Toledo

(Lymphoma)

125 or 500

mg/kg BID

Dose-

dependent

TGI

[11]

APG-5918 EED
LNCaP

(Prostate)

100 mg/kg

QD
40.78% T/C

22Rv1

(Prostate)
50-100 mg/kg

33.78% -

41.57% T/C
[4]

HuT102 (T-

Cell

Lymphoma)

30 mg/kg

Complete

tumor

regression

[5]

EEDi-5285 EED
KARPAS-422

(Lymphoma)

50-100 mg/kg

daily

Complete

and durable

tumor

regression

[7][8]

BR-001 EED
Karpas 422

(Lymphoma)

100 mg/kg

BID
85% TGI [9]

Pfeiffer

(Lymphoma)

100 mg/kg

BID
96% TGI [9]
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CT26 (Colon) 30 mg/kg 59.3% TGI [9]

FTX-6058 EED
Townes SCD

Mouse Model
5mg/kg QD

Increased

HbF levels
[12]

Clinical Trial Updates
A number of EED and EZH2 inhibitors are currently in various stages of clinical development.

The following table provides a snapshot of the key clinical trials for MAK683 and its

alternatives.
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Compound Target Phase
Clinical
Trial ID

Indication(s
)

Key
Findings/St
atus

MAK683 EED I/II
NCT0290065

1

Advanced

Malignancies

(including

DLBCL,

NPC)

Well-tolerated

with

preliminary

signs of

activity in

treatment-

resistant

DLBCL. The

study was

terminated for

business

reasons, not

due to safety

concerns.[9]

Tazemetostat EZH2 Approved N/A

Epithelioid

Sarcoma,

Follicular

Lymphoma

FDA-

approved.

Showed

objective

responses in

relapsed/refra

ctory follicular

lymphoma.

[13]

APG-5918 EED I
NCT0535458

2

Advanced

Solid Tumors

or

Hematologic

Malignancies

Phase I study

initiated in

China and

the US.[14]

[15]

ORIC-944 EED I NCT0541342

1

Metastatic

Prostate

Cancer

Ongoing

Phase 1b in

combination

with AR
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inhibitors.[16]

[17][18]

FTX-6058 EED I

NCT0458698

5,

NCT0516958

0

Sickle Cell

Disease

Phase 1 trial

ongoing.

Showed

potential to

increase fetal

hemoglobin.

[12][19]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are generalized methodologies for key assays used in the preclinical evaluation

of PRC2 inhibitors.

Cell Viability Assay
This assay is used to determine the concentration of an inhibitor that reduces cell viability by

50% (IC50).

Cell Viability Assay Workflow

Start Seed cells in
96-well plate Incubate 24h Treat with serial dilutions

of inhibitor
Incubate for
6-14 days

Add CellTiter-Glo®
reagent

Measure
luminescence Calculate IC50 End

Click to download full resolution via product page

Generalized cell viability assay workflow.

Procedure:

Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well.[20]

After 24 hours of incubation, cells are treated with a serial dilution of the EED or EZH2

inhibitor.[20]
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The plates are incubated for an extended period (typically 6-14 days) to account for the slow-

acting nature of epigenetic drugs, with the media and inhibitor being replenished every 3-4

days.[20]

Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which

measures ATP levels as an indicator of metabolically active cells.[20]

The luminescence is read on a plate reader, and the data is used to calculate the IC50 value.

[20]

Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
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Mouse Xenograft Model Workflow
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Generalized mouse xenograft model workflow.
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Procedure:

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude

or SCID mice).[21][22]

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control

groups.[21]

The inhibitor is administered orally or via another appropriate route at a specified dose and

schedule.[9]

Tumor volume and mouse body weight are measured regularly throughout the study.[9]

The study is concluded when tumors in the control group reach a predetermined size, and

the tumor growth inhibition is calculated.

AlphaLISA Assay for EED-H3K27me3 Interaction
This biochemical assay is used to screen for and characterize inhibitors that disrupt the

interaction between EED and H3K27me3.

Procedure:

The assay is typically performed in a 384-well plate.[23]

Biotinylated H3K27me3 peptide, a GST-tagged EED protein, and the test compound are

incubated together.

Glutathione-coated acceptor beads and streptavidin-coated donor beads are added.

If the EED-H3K27me3 interaction is intact, the beads are brought into close proximity.

Upon excitation, the donor beads release singlet oxygen, which activates the acceptor

beads, resulting in a luminescent signal.

Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the AlphaLISA

signal.
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Conclusion
The development of EED inhibitors like MAK683 represents a novel and promising strategy for

targeting the PRC2 complex in cancer. Preclinical data suggest that EED inhibitors can be

highly potent and may offer advantages over direct EZH2 inhibitors, particularly in overcoming

certain resistance mechanisms. The clinical landscape for PRC2 inhibitors is rapidly evolving,

with the approval of tazemetostat validating this therapeutic approach. The ongoing clinical

trials of various EED inhibitors, including those with distinct indications like sickle cell disease,

will further elucidate the therapeutic potential of this class of drugs. Continued research into the

nuances of PRC2 biology and the development of next-generation inhibitors will be critical for

realizing the full potential of epigenetic therapies in oncology and beyond.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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